Cas no 34362-24-8 (2,3-Dibromobenzonitrile)
2,3-Dibromobenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Dibromobenzonitrile
- CS-0358944
- MFCD08752371
- E90171
- Benzonitrile, 2,3-dibromo-
- AB92739
- SCHEMBL3386194
- 2,3-Dibromo-benzonitrile
- DTXSID90467527
- AKOS015964446
- 34362-24-8
- D60108
- DTXCID80418346
-
- MDL: MFCD08752371
- Inchi: 1S/C7H3Br2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H
- InChI Key: IAQRNDXVYOQXLS-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CC=1C#N)Br
Computed Properties
- Exact Mass: 260.86117g/mol
- Monoisotopic Mass: 258.86322g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 23.8Ų
2,3-Dibromobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB287340-500 mg |
2,3-Dibromobenzonitrile |
34362-24-8 | 500mg |
€565.20 | 2023-04-26 | ||
| abcr | AB287340-1 g |
2,3-Dibromobenzonitrile |
34362-24-8 | 1g |
€771.90 | 2023-04-26 | ||
| abcr | AB287340-500mg |
2,3-Dibromobenzonitrile |
34362-24-8 | 500mg |
€565.20 | 2023-09-08 | ||
| abcr | AB287340-1g |
2,3-Dibromobenzonitrile; . |
34362-24-8 | 1g |
€658.60 | 2025-03-19 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1380-1G |
2,3-dibromobenzonitrile |
34362-24-8 | 95% | 1g |
¥ 4,197.00 | 2023-04-13 | |
| Advanced ChemBlocks | N27708-250MG |
2,3-Dibromo-benzonitrile |
34362-24-8 | 95% | 250MG |
$255 | 2023-09-15 | |
| Advanced ChemBlocks | N27708-1G |
2,3-Dibromo-benzonitrile |
34362-24-8 | 95% | 1G |
$510 | 2023-09-15 | |
| Advanced ChemBlocks | N27708-5G |
2,3-Dibromo-benzonitrile |
34362-24-8 | 95% | 5G |
$1,825 | 2023-09-15 | |
| 1PlusChem | 1P007GEU-100mg |
Benzonitrile, 2,3-dibromo- |
34362-24-8 | 98% | 100mg |
$131.00 | 2024-05-05 | |
| 1PlusChem | 1P007GEU-250mg |
Benzonitrile, 2,3-dibromo- |
34362-24-8 | 98% | 250mg |
$222.00 | 2024-05-05 |
2,3-Dibromobenzonitrile Suppliers
2,3-Dibromobenzonitrile Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2,3-Dibromobenzonitrile
Professional Introduction to 2,3-Dibromobenzonitrile (CAS No. 34362-24-8)
2,3-Dibromobenzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 34362-24-8, is a significant organic compound widely utilized in the field of pharmaceutical chemistry and material science. This heterocyclic aromatic nitrile derivative features two bromine atoms substituents at the 2 and 3 positions of the benzene ring, which confer unique reactivity and structural properties, making it a valuable intermediate in synthetic chemistry.
The molecular structure of 2,3-dibromobenzonitrile consists of a benzene core substituted with two bromine atoms and a cyano group. This arrangement enhances its utility as a building block in organic synthesis, particularly in the development of complex molecules such as pharmaceuticals and agrochemicals. The presence of both electron-withdrawing (cyano) and electron-donating (bromine) groups allows for diverse functionalization pathways, enabling chemists to tailor its properties for specific applications.
In recent years, 2,3-dibromobenzonitrile has garnered attention in the pharmaceutical industry due to its role as a precursor in the synthesis of bioactive compounds. Researchers have leveraged its reactivity to develop novel therapeutic agents targeting various diseases. For instance, studies have demonstrated its utility in constructing heterocyclic scaffolds that exhibit antimicrobial and anti-inflammatory properties. The compound’s ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, further expands its potential in drug discovery.
Moreover, advancements in green chemistry have prompted investigations into sustainable methods for synthesizing 2,3-dibromobenzonitrile. Recent publications highlight the use of catalytic systems that minimize waste and energy consumption while maintaining high yields. These innovations align with global efforts to promote environmentally friendly chemical processes, ensuring that the production of this valuable intermediate remains efficient and sustainable.
The application of 2,3-dibromobenzonitrile extends beyond pharmaceuticals into the realm of advanced materials. Its incorporation into polymers and coatings enhances their thermal stability and mechanical strength. Additionally, researchers have explored its use in organic electronics, where its electron-withdrawing nature contributes to improved charge transport properties in semiconducting materials. Such developments underscore the compound’s versatility and importance in modern material science.
Recent research has also shed light on the mechanistic aspects of reactions involving 2,3-dibromobenzonitrile. Computational studies have provided insights into how its molecular structure influences reaction outcomes, enabling more precise control over synthetic pathways. These findings are particularly relevant for designing next-generation catalysts that can further streamline its utilization in industrial processes.
The safety profile of 2,3-dibromobenzonitrile is another critical consideration in its application. While it is not classified as a hazardous substance under standard regulatory frameworks, proper handling protocols must be followed to ensure safe laboratory practices. Current guidelines emphasize the importance of personal protective equipment (PPE) and adequate ventilation when working with this compound.
As the demand for specialized chemicals grows, the role of intermediates like 2,3-dibromobenzonitrile becomes increasingly prominent. Ongoing research continues to uncover new applications and refine synthetic methodologies, reinforcing its position as a cornerstone in modern chemical synthesis. Collaborative efforts between academia and industry are essential to drive innovation and ensure that this compound meets the evolving needs of science and technology.
In conclusion, 2,3-dibromobenzonitrile (CAS No. 34362-24-8) represents a versatile and indispensable compound with far-reaching implications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable for advancing pharmaceuticals, materials science, and catalysis. As research progresses, we can anticipate even more groundbreaking applications that will further solidify its importance in the chemical industry.
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